N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-15(2)13-22-18(25)14-28-20-21(29(26,27)17-11-7-4-8-12-17)24-19(23-20)16-9-5-3-6-10-16/h3-12,15H,13-14H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZASADAXBFRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of an imidazole ring substituted with a phenylsulfonyl group and a sulfanyl moiety, contributing to its biological properties. The chemical formula is , indicating the presence of multiple functional groups that may influence its activity.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which are crucial in various metabolic pathways. For instance, it may act on carbonic anhydrases (CAs), which play roles in pH regulation and fluid balance in tissues. Inhibitors of CA IX have been linked to anticancer effects due to their role in tumor microenvironment regulation .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves increasing annexin V-FITC positive apoptotic cells significantly, indicating its potential as an anticancer agent .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. Its antibacterial properties are attributed to the inhibition of bacterial growth and biofilm formation, making it a candidate for further development as an antimicrobial agent .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide:
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Breast Cancer Models : In vitro studies using MDA-MB-231 cells revealed that treatment with this compound resulted in significant apoptosis induction compared to control groups, suggesting its potential use in breast cancer therapy .
- Antimicrobial Studies : The compound exhibited significant antibacterial effects against resistant strains, showcasing its potential utility in treating infections caused by multidrug-resistant bacteria .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally related analogs from and :
Key Observations:
- Core Heterocycle Differences : The target compound’s imidazole ring (vs. oxadiazole in 8t–8v) may confer distinct electronic and hydrogen-bonding properties. Imidazole’s aromaticity and ability to participate in π-π stacking could enhance binding to biological targets compared to oxadiazole .
- Steric and Solubility Profiles : The 2-methylpropyl group in the target compound may improve lipophilicity and membrane permeability relative to the cyclopropyl group in NSC784921, though this could reduce aqueous solubility .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(2-methylpropyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide?
- Methodological Answer : Synthesis involves multi-step protocols:
- Imidazole Ring Formation : Cyclization of precursors under controlled pH and temperature (e.g., acidic/basic conditions) to construct the imidazole core .
- Sulfanyl-Acetamide Linkage : Thiol-alkylation or nucleophilic substitution using coupling agents (e.g., EDCI/HOBt) to attach the sulfanyl-acetamide moiety .
- Sulfonation : Introduction of the phenylsulfonyl group via sulfonation reactions, often requiring anhydrous conditions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .
Key parameters include solvent selection (e.g., DMF, THF), temperature (60–120°C), and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Structural Elucidation :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .
- IR Spectroscopy : Identification of functional groups (e.g., sulfonyl S=O stretch at ~1350 cm, amide C=O at ~1650 cm) .
- Purity Assessment :
- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .
- Condition Optimization : Machine learning models trained on reaction datasets to identify optimal catalysts, solvents, and temperatures .
- Example : ICReDD’s workflow integrates computational predictions with experimental validation, accelerating yield improvements by 30–50% .
Q. What strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. low efficacy)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., methylpropyl vs. cyclopropyl groups) to isolate pharmacophoric motifs .
- Assay Standardization :
- Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .
- Control for solubility issues via co-solvents (e.g., DMSO ≤0.1%) .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (excluding vendor-reported data) to identify trends .
Q. How to design experiments to probe the compound’s mechanism of action in antimicrobial studies?
- Methodological Answer :
- Target Identification :
- Enzyme Inhibition Assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal CYP51, using fluorometric substrates .
- Molecular Docking : AutoDock Vina to predict binding affinities to microbial targets .
- Resistance Profiling : Serial passage experiments to assess propensity for resistance development in Staphylococcus aureus .
- Synergy Studies : Check combinatory effects with known antibiotics (e.g., ciprofloxacin) via checkerboard assays .
Q. What methodologies assess the compound’s stability under varying physicochemical conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Thermal Stability : Incubate at 40–80°C for 48h; monitor decomposition via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) .
- pH Sensitivity : Test solubility and stability in buffers (pH 1–13) .
- Degradation Product Identification : LC-MS/MS to characterize byproducts and propose degradation pathways .
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